N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide
Overview
Description
N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzenesulfonamide is 448.14567842 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Research and Development
Research into N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzenesulfonamide and related compounds has spanned various therapeutic areas, including the development of treatments for idiopathic pulmonary fibrosis, cough, and subarachnoid hemorrhage-induced cerebral vasospasm. For instance, phosphatidylinositol 3-kinase inhibitors closely related to the compound have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough, with some in vitro data supporting these utilities (Norman, 2014). Similarly, oral administration of endothelin receptor antagonists, including bosentan and PD155080, has shown effectiveness in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm, suggesting a potential specific treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Antimicrobial and Antifungal Activities
Compounds structurally related to N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzenesulfonamide have been synthesized and evaluated for their antimicrobial activity. Research indicates that some of these compounds exhibit significant antibacterial and antifungal activities, which could inform the development of new antimicrobial agents. For example, studies on quinoline-azosulphonanides clubbed molecules have demonstrated higher antibacterial activity and antifungal activity against various pathogens, including Aspergillus niger and Candida albicans (Iosr Journals, Vora & Vora, 2012).
Anticancer Potential
Investigations into the anticancer potential of sulfonamide derivatives related to the chemical structure have uncovered promising results. For example, the synthesis and characterization of certain quinoline-azosulphonanides clubbed molecules have led to the discovery of compounds with significant anticancer activity. These findings support the exploration of similar compounds for therapeutic applications in oncology (Iosr Journals, Vora & Vora, 2012).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-3-31-22-12-10-21(11-13-22)27(32(29,30)23-7-5-4-6-8-23)17-20-16-19-15-18(2)9-14-24(19)26-25(20)28/h4-16H,3,17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBOYXYXYCJNGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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